molecular formula C18H28P2 B118569 (R,R)-Methyl-DUPHOS CAS No. 147253-67-6

(R,R)-Methyl-DUPHOS

Cat. No. B118569
M. Wt: 306.4 g/mol
InChI Key: AJNZWRKTWQLAJK-KLHDSHLOSA-N
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Description

“(R,R)-Methyl-DUPHOS” is a chemical compound . It is also known as (R,R)-Dimethylamino-2-diphenylphosphinobiphenyl and is a chiral phosphine ligand used in asymmetric catalysis.


Molecular Structure Analysis

The molecular formula of “(R,R)-Methyl-DUPHOS” is C18H28P2 . It has an average mass of 306.362 Da and a monoisotopic mass of 306.166626 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,R)-Methyl-DUPHOS” include a boiling point of 415.0±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.2±3.0 kJ/mol . It also has a flash point of 216.3±26.7 °C .

Scientific Research Applications

Oxidative Addition and Complex Formation

  • (R,R)-Methyl-DUPHOS complexes with palladium and rhodium have been shown to undergo oxidative addition with methylene chloride, leading to various products and byproducts. These reactions are significant in the study of organometallic chemistry and catalysis (Scheetz et al., 2018).

Catalysis in Asymmetric Hydrogenation

  • (R,R)-Methyl-DUPHOS, as a ligand in Rhodium and Ruthenium complexes, has been utilized in asymmetric hydrogenation reactions. This includes the hydrogenation of N-acetyl-alpha-enamino acids, demonstrating excellent enantiomeric excesses, highlighting its importance in asymmetric synthesis (Benincori et al., 2005).

Enantioselective Intermolecular Hydroacylation

  • The use of (R,R)-Methyl-DUPHOS in Rhodium(I) catalysts promotes enantioselective intermolecular hydroacylation. This process is significant in obtaining nonconjugated enone products with high yields and enantioselectivities (Osborne et al., 2008).

Polymerization Catalysis

  • (R,R)-Methyl-DUPHOS in Palladium(II) complexes can catalyze the copolymerization of fluorinated allylbenzene derivatives with carbon monoxide. This leads to the creation of functional polymers with high hydrophobicity, significant in material science and polymer chemistry (Murtuza et al., 1999).

Safety And Hazards

The safety data sheet for “(R,R)-Methyl-DUPHOS” suggests that if inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZWRKTWQLAJK-KLHDSHLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163641
Record name Methyl-duphos, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Methyl-DUPHOS

CAS RN

147253-67-6
Record name Methyl-duphos, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147253676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-duphos, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-, (2R,2'R,5R,5'R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-DUPHOS, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W03D1HAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WJ Jang, J Yun - Angewandte Chemie, 2019 - Wiley Online Library
We report the catalytic enantioselective conjugate addition of a borylalkyl copper nucleophile generated in situ from a 1,1‐diborylmethane derivative to α,β‐unsaturated diesters. In the …
Number of citations: 36 onlinelibrary.wiley.com
AL Ruchelman, TJ Connolly - Tetrahedron: Asymmetry, 2015 - Elsevier
Celgene’s Otezla® 1 (apremilast) is the first and only PDE4 inhibitor approved by the US FDA for the treatment of plaque psoriasis and psoriatic arthritis. The active pharmaceutical …
Number of citations: 20 www.sciencedirect.com
T Pellegrini - 2019 - research.rug.nl
Natural chiral compounds, like sugars and aminoacids, are biologically synthesized as a single enantiomer. For this reason, chiral biologically active compounds, like drugs, have …
Number of citations: 4 research.rug.nl
L Xiao - 2016 - core.ac.uk
Bisphosphine monoxides have unique coordinating capabilities with transition metals. Several research groups have independently reported transition metal-catalyzed highly …
Number of citations: 2 core.ac.uk

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